(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate
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Overview
Description
(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate is a bioactive chemical compound with the molecular formula C17H19NO2S and a molecular weight of 301.4 g/mol . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester typically involves the reaction of m-isopropylphenyl isocyanate with methyl phenylthioacetate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, methyl(phenylthio)-, p-isopropylphenyl ester
- Carbamic acid, ethyl(phenylthio)-, m-isopropylphenyl ester
Uniqueness
(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its m-isopropylphenyl ester group differentiates it from other similar compounds, leading to variations in reactivity and biological activity.
Properties
CAS No. |
50539-94-1 |
---|---|
Molecular Formula |
C17H19NO2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-methyl-N-phenylsulfanylcarbamate |
InChI |
InChI=1S/C17H19NO2S/c1-13(2)14-8-7-9-15(12-14)20-17(19)18(3)21-16-10-5-4-6-11-16/h4-13H,1-3H3 |
InChI Key |
MMMGLWYZFBHLJZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=CC=C2 |
Appearance |
Solid powder |
50539-94-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbamic acid, methyl(phenylthio)-, m-isopropylphenyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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